molecular formula C16H21NO2 B7473594 Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone

Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone

Cat. No. B7473594
M. Wt: 259.34 g/mol
InChI Key: DGDYBZXXFBBZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone, also known as CBP-101, is a novel compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBP-101 has been extensively studied for its ability to modulate the activity of various receptors, including dopamine, serotonin, and adrenergic receptors.

Mechanism of Action

Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone exerts its pharmacological effects by modulating the activity of various receptors, including dopamine, serotonin, and adrenergic receptors. Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the regulation of mood, reward, and motivation. Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone also acts as an antagonist at adrenergic α1 and α2 receptors, which are involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to exert various biochemical and physiological effects, depending on the target receptor and tissue type. In the brain, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to increase dopamine and serotonin neurotransmission, which may contribute to its antidepressant and antipsychotic effects. In cancer cells, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to induce apoptosis and inhibit angiogenesis, which may contribute to its anticancer effects. In immune cells, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to modulate cytokine production and phagocytosis, which may contribute to its immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for target receptors, its low toxicity, and its ability to penetrate the blood-brain barrier. However, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its relatively high cost compared to other research compounds.

Future Directions

Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has several potential future directions for research, including the development of more potent and selective analogs, the investigation of its pharmacokinetic properties, and the exploration of its therapeutic potential in various disease models. Additionally, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone may have potential applications in drug discovery, as a tool compound for the validation of target receptors and the screening of drug candidates.

Synthesis Methods

The synthesis of Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves the reaction of 4-(4-hydroxyphenyl)piperidin-1-yl)methanone with cyclobutanone in the presence of a base catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product. The purity of the synthesized Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in various neuropsychiatric disorders such as depression, schizophrenia, and addiction. In oncology, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in inflammatory responses.

properties

IUPAC Name

cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15-6-4-12(5-7-15)13-8-10-17(11-9-13)16(19)14-2-1-3-14/h4-7,13-14,18H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYBZXXFBBZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone

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